(N-propanoylanilino)thiourea
Description
(N-Propanoylanilino)thiourea is a thiourea derivative characterized by a propanoyl group attached to the aniline nitrogen and a thiourea (-NH-CS-NH-) backbone. Thiourea derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The sulfur atom in the thiourea moiety contributes to its electronic configuration, enabling interactions with biological targets such as tyrosine kinase receptors (e.g., EGFR) and transport proteins in pathogens . Structural modifications, such as the addition of amino acid moieties or aryl groups, significantly influence its solubility, receptor selectivity, and pharmacological efficacy .
Properties
IUPAC Name |
(N-propanoylanilino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-9(14)13(12-10(11)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHXMEXMRDFERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-propanoylanilino)thiourea typically involves the reaction of aniline with propanoyl chloride to form N-propanoylaniline, which is then reacted with thiourea. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(N-propanoylanilino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups, such as halides or alkyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents like acetone or dimethylformamide, often with the addition of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Alkylated or acylated thiourea derivatives
Scientific Research Applications
(N-propanoylanilino)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of (N-propanoylanilino)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. In the case of its anticancer properties, this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
Table 1: Comparison of Thiourea and Urea Analogues
*Compared to chlorhexidine control.
Thiourea vs. Guanidine Derivatives
Guanidine, a stronger base (pKa ~13) compared to thiourea (neutral), exhibits distinct pharmacokinetic behaviors:
- Solubility and Permeability : Thiourea derivatives generally exhibit better solubility in hydrophobic environments, facilitating intracellular uptake, whereas guanidine’s high basicity limits its membrane penetration .
- Antimycobacterial Activity : Thioureas show superior activity against intracellular Mycobacterium due to their balanced lipophilicity, while guanidines are less effective despite their strong basicity .
Substituent-Driven Activity Variations
- Amino Acid Moieties: Thioureas with amino acid substituents (e.g., M1/M2) demonstrate enhanced receptor selectivity and anti-amoebic activity via hydrophilic interactions .
- Aryl Groups : p-Tolyl and p-methoxyphenyl substituents reduce activity in both thiourea and urea analogues (e.g., 14f: 19.2%, 14g: 13.3%), suggesting steric hindrance or electronic deactivation .
- Nitro vs. Methoxy Groups : In structurally similar thioureas, methoxy substitution (as in the title compound) improves metabolic stability compared to nitro-substituted analogues, which may exhibit toxicity .
Structural Symmetry and NMR Profiles
This compound’s C2-symmetric structure, akin to opioid-derived thioureas, simplifies NMR interpretation due to equivalent proton environments. This symmetry contrasts with asymmetrical urea derivatives, which show split peaks in $ ^1H $ NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
